molecular formula C10H19NO4 B3095671 methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate CAS No. 1268729-54-9

methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate

Cat. No.: B3095671
CAS No.: 1268729-54-9
M. Wt: 217.26 g/mol
InChI Key: WAXXSDTVMDEILX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives. The Boc group is a common protecting group for amines in peptide synthesis due to its stability under a variety of conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Amino acid derivative+Boc2OBoc-protected amino acid derivative\text{Amino acid derivative} + \text{Boc}_2\text{O} \rightarrow \text{Boc-protected amino acid derivative} Amino acid derivative+Boc2​O→Boc-protected amino acid derivative

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate can undergo various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

    Oxidation and Reduction: While the Boc group itself is relatively inert to oxidation and reduction, the ester and amine functionalities can undergo these reactions under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Various nucleophiles in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the modification of biomolecules for various studies.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-{(benzyloxy)carbonylamino}propanoate: Similar protecting group but with a benzyloxycarbonyl (Cbz) group instead of Boc.

    Methyl (2R)-2-{(fluorenylmethoxy)carbonylamino}propanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection.

Uniqueness

Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is unique due to the stability and ease of removal of the Boc group. The Boc group is stable under basic conditions and can be removed under mild acidic conditions, making it highly versatile for various synthetic applications .

Properties

IUPAC Name

methyl (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXXSDTVMDEILX-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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